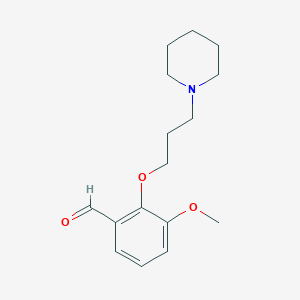

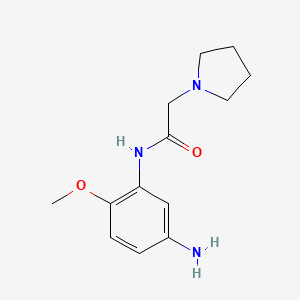

![molecular formula C15H24N2O B1299489 1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine CAS No. 401802-39-9](/img/structure/B1299489.png)

1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives, including those with dimethylphenyl groups, has been explored in several studies. For instance, a four-component cyclo condensation process was used to synthesize 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, utilizing diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . Another study reported the synthesis of 1-(2,3-dimethylphenyl)piperazine through the halogenation of diethanolamine to obtain β,β1-dihalogenated diethylamine hydrochloride, which was then reacted with 2,3-dimethylaniline, achieving a yield of 78% . Similarly, 1-(2,3-dichlorophenyl)piperazine was synthesized from 2,3-dichloronitrobenzene and piperazine through a series of reactions including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis, with a total yield of 48.2% .

Molecular Structure Analysis

The molecular structures of the synthesized piperazine derivatives were characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectral studies were employed to characterize the synthesized compounds . X-ray diffraction, thermal analysis, and spectroscopic investigations, including solid-state ^13C and ^15N CP-MAS NMR spectroscopies, were used to characterize the organic cation hydrogensulfates of 1-(2,5-dimethylphenyl)piperazine and 1-(2,3-dimethylphenyl)piperazine . Complete NMR assignments for dihydrochloride salts of related compounds were made using DEPT, H-H COSY, HMQC, and HMBC heteronuclear correlation techniques .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives are complex and involve multiple steps. The synthesis of 1-(2,3-dimethylphenyl)piperazine, for example, includes halogenation, reaction with 2,3-dimethylaniline, and purification steps . The synthesis of 1-(2,3-dichlorophenyl)piperazine involves alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis . These reactions are carefully controlled to optimize yields and ensure the purity of the final product.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized piperazine derivatives were determined through various analyses. The crystal structure and magnetic properties of 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II) were studied, revealing moderate antiferromagnetic Cu–Cu interactions . The vibrational absorption bands of the compounds were identified by infrared spectroscopy, and the electronic properties, such as HOMO and LUMO energies, were determined . These properties are crucial for understanding the potential applications of these compounds in pharmaceuticals and materials science.

Applications De Recherche Scientifique

Alpha-Adrenoceptors Affinity and Antagonistic Properties

The compound's derivatives have been synthesized and evaluated for affinity toward alpha-adrenoceptors, showing strong antagonistic activity and selectivity. Particularly, derivatives like 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride and 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride showed high affinity for alpha1-adrenoceptors, indicating potential therapeutic applications in conditions mediated by these receptors (Marona et al., 2011).

Antioxidant Activity

Some derivatives of the compound have shown promising antioxidant properties. Specifically, derivatives like 1-[(4-methyl)- and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine increased superoxide dismutase activity and total antioxidant capacity, highlighting their potential as therapeutic antioxidants (Pietrzycka et al., 2006).

Structural Insights

Studies on structurally similar compounds like Fluphenazine dihydrochloride dimethanol solvate provide valuable insights into molecular conformations and interactions, which can be crucial for understanding the biological activities and designing new derivatives with optimized properties (Petrus, Petrus, & Czarnik-Matusewicz, 2012).

Metabolism and Metabolite Identification

The compound's metabolism has been studied, leading to the identification of unique metabolites and the synthesis of N-Oxide/N-Glucuronide metabolites, providing insights into its metabolic pathways and potential biological activities (Uldam et al., 2011).

Propriétés

IUPAC Name |

1-[3-(2,3-dimethylphenoxy)propyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-13-5-3-6-15(14(13)2)18-12-4-9-17-10-7-16-8-11-17/h3,5-6,16H,4,7-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFCTCRRFNNDON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCCN2CCNCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

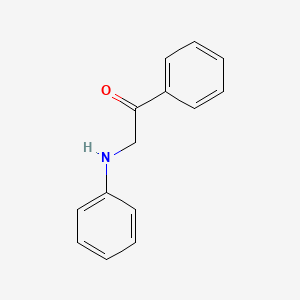

![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1299411.png)

![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde](/img/structure/B1299412.png)

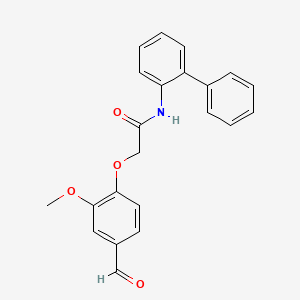

![3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299416.png)

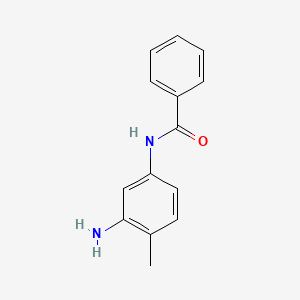

![2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide](/img/structure/B1299419.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide](/img/structure/B1299439.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B1299440.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide](/img/structure/B1299441.png)